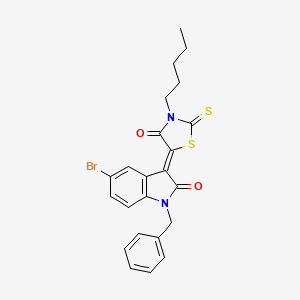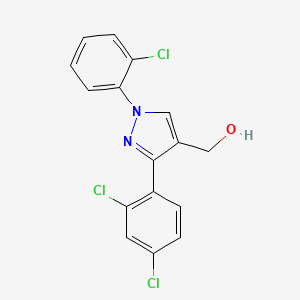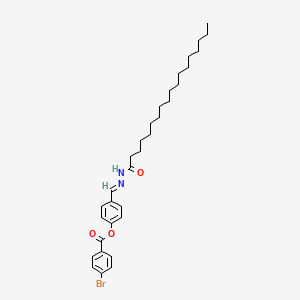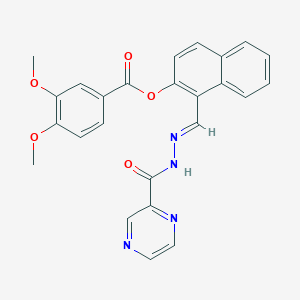
4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((3-Chloranilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoat ist eine komplexe organische Verbindung mit der Summenformel C21H15BrClN3O2S. Diese Verbindung ist für ihre einzigartige Struktur bekannt, die eine Kombination aus Chloranilin-, Carbothioyl-, Carbohydrazonoyl- und Brombenzoatgruppen umfasst. Sie wird hauptsächlich in der wissenschaftlichen Forschung verwendet und hat verschiedene Anwendungen in Chemie, Biologie, Medizin und Industrie .
Vorbereitungsmethoden
Die Synthese von 4-(2-((3-Chloranilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoat umfasst mehrere Schritte und spezifische Reaktionsbedingungen. Der Syntheseweg beginnt typischerweise mit der Herstellung der Zwischenprodukte, die dann unter kontrollierten Bedingungen kombiniert werden, um das Endprodukt zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln, Katalysatoren und spezifischen Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen .
Die Synthese in einem Laborumfeld erfordert eine sorgfältige Kontrolle der Reaktionsparameter, um eine hohe Reinheit und Ausbeute zu erzielen .
Analyse Chemischer Reaktionen
4-(2-((3-Chloranilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können mit gängigen Reduktionsmitteln durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
4-(2-((3-Chloranilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Ausgangsmaterial für die Herstellung komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Die Forschung läuft, um ihre potenziellen therapeutischen Anwendungen zu erforschen, insbesondere bei der Entwicklung neuer Medikamente.
Wirkmechanismus
Der Wirkmechanismus von 4-(2-((3-Chloranilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden, was zu einer Modulation ihrer Aktivität führt. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung zellulärer Signalwege .
Wirkmechanismus
The mechanism of action of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-(2-((3-Chloranilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- 4-(2-((3-Chloranilino)carbothioyl)carbohydrazonoyl)phenyl 4-bromobenzoat
- 4-(2-((3-Chloranilino)carbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoat
- 4-(2-((3-Chloranilino)carbothioyl)carbohydrazonoyl)phenyl 4-ethoxybenzoat
- 4-(2-((3-Chloranilino)carbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoat
Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich jedoch in den Substituenten, die an den Phenylring gebunden sind. Die Einzigartigkeit von 4-(2-((3-Chloranilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm eindeutige chemische und biologische Eigenschaften verleiht .
Eigenschaften
CAS-Nummer |
769152-35-4 |
|---|---|
Molekularformel |
C21H15BrClN3O2S |
Molekulargewicht |
488.8 g/mol |
IUPAC-Name |
[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H15BrClN3O2S/c22-19-7-2-1-6-18(19)20(27)28-17-10-8-14(9-11-17)13-24-26-21(29)25-16-5-3-4-15(23)12-16/h1-13H,(H2,25,26,29)/b24-13+ |
InChI-Schlüssel |
DUPXDQVETPDAPV-ZMOGYAJESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12019262.png)

![1-cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B12019286.png)

![3-({6-[(5E)-5-(3-{6-[(3-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12019290.png)

![Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B12019301.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019302.png)
![[1-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12019308.png)


![N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12019335.png)
